molecular formula C7H5FN2O4 B1338653 6-Fluoro-2,3-dinitrotoluene CAS No. 290353-55-8

6-Fluoro-2,3-dinitrotoluene

Cat. No. B1338653
M. Wt: 200.12 g/mol
InChI Key: RIZQVBDXSQYWAE-UHFFFAOYSA-N
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Description

6-Fluoro-2,3-dinitrotoluene is a chemical compound with the molecular formula C7H5FN2O4 . Its IUPAC name is 1-fluoro-2-methyl-3,4-dinitrobenzene . The molecular weight of this compound is 200.1240032 .


Molecular Structure Analysis

The molecular structure of 6-Fluoro-2,3-dinitrotoluene consists of a benzene ring with a fluorine atom and two nitro groups attached to it . The exact positions of these groups on the benzene ring can be inferred from the name of the compound: the fluorine atom is attached at the 6th position, and the nitro groups are attached at the 2nd and 3rd positions .


Physical And Chemical Properties Analysis

6-Fluoro-2,3-dinitrotoluene is a solid at room temperature . It has a molecular weight of 200.1240032 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Environmental Impact and Bioremediation

Dinitrotoluenes are extensively used in explosives and have significant environmental impacts due to their persistence and toxicity. Biodegradation studies on 2,4- and 2,6-dinitrotoluene have shown that certain microbial strains can metabolize these compounds, suggesting a potential pathway for the bioremediation of contaminated sites (Zhao Bin, 2008; Hong Yang et al., 2008).

Analytical Chemistry and Detection

The detection of nitroaromatic compounds is crucial for environmental monitoring and security. Research on the selective sensing of dinitrotoluenes using various methods, including fluorescence and terahertz time-domain spectroscopy, indicates a potential application for 6-Fluoro-2,3-dinitrotoluene in the development of sensitive detection technologies for nitroaromatic compounds (Guifeng Liu et al., 2008; Pratap Vishnoi et al., 2014).

Toxicological Studies

Understanding the toxic effects of nitroaromatic compounds is essential for assessing environmental and health risks. Studies have evaluated the toxicity and genotoxicity of dinitrotoluene isomers, providing valuable information for regulatory and safety assessments (E. Lent et al., 2012; E. Lent et al., 2012).

Synthesis and Material Science

Research on the synthesis of nitroaromatic compounds and their derivatives has implications for material science, especially in the development of novel materials and chemical intermediates. The synthesis of 2,4-dinitrobenzyl ketones from dinitrotoluene offers insights into potential synthetic pathways that might be applicable to 6-Fluoro-2,3-dinitrotoluene for creating advanced materials or chemical intermediates (R. Bujok et al., 2018).

Safety And Hazards

6-Fluoro-2,3-dinitrotoluene is likely to be hazardous, similar to other nitroaromatic compounds. It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It’s also advised to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

1-fluoro-2-methyl-3,4-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O4/c1-4-5(8)2-3-6(9(11)12)7(4)10(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZQVBDXSQYWAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457938
Record name 6-Fluoro-2,3-dinitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2,3-dinitrotoluene

CAS RN

290353-55-8
Record name 6-Fluoro-2,3-dinitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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